

Synthesis and characterization of 1-(3-nitrophenyl)-1H-pyrazole

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Compound of Interest

Compound Name: 1-(3-nitrophenyl)-1H-pyrazole

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An In-depth Technical Guide to the Synthesis and Characterization of **1-(3-nitrophenyl)-1H-pyrazole**

Foreword: The Significance of the Pyrazole Scaffold

The pyrazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#) Derivatives of this five-membered heterocycle exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Commercially successful drugs such as Celecoxib (an anti-inflammatory) and Rimonabant (an anti-obesity agent) feature the pyrazole core, underscoring its therapeutic relevance.[\[1\]](#)[\[2\]](#) The introduction of a nitrophenyl group, as in **1-(3-nitrophenyl)-1H-pyrazole**, modulates the electronic properties and steric profile of the molecule, offering a valuable building block for the development of novel therapeutic agents. This guide provides a comprehensive overview of a field-proven method for its synthesis and the rigorous analytical techniques required for its definitive characterization.

Part 1: Synthesis via Copper-Catalyzed N-Arylation (Ullmann Condensation)

The construction of the N-aryl bond between the pyrazole and nitrophenyl rings is most effectively achieved through a copper-catalyzed cross-coupling reaction, commonly known as the Ullmann condensation or Ullmann-type reaction.[\[5\]](#)[\[6\]](#) This method has evolved from using

stoichiometric amounts of copper at high temperatures to more refined catalytic systems that offer milder conditions and broader applicability.[5][6]

Reaction Principle & Mechanistic Insight

The Ullmann-type reaction involves the coupling of an aryl halide with a nucleophile—in this case, the pyrazole ring—promoted by a copper catalyst.[5][7] The reaction is believed to proceed through a catalytic cycle involving a Cu(I)/Cu(III) intermediate.

Causality Behind Experimental Choices:

- **Aryl Halide Selection:** We select 1-iodo-3-nitrobenzene as the arylating agent. The carbon-iodine bond is weaker than corresponding bromide or chloride bonds, making it more susceptible to oxidative addition to the copper catalyst. Furthermore, the potent electron-withdrawing nature of the nitro (-NO₂) group at the meta-position "activates" the aryl halide, rendering it more electrophilic and thus more reactive in this nucleophilic substitution pathway.
- **Catalyst System:** Copper(I) iodide (CuI) is an effective and commercially available catalyst precursor. Its efficacy is significantly enhanced by the use of a ligand. L-proline, a simple amino acid, has been shown to be an excellent and inexpensive ligand for these transformations.[8] It is thought to chelate with the copper ion, increasing its solubility and preventing catalyst agglomeration, thereby maintaining high catalytic activity at lower temperatures.
- **Base:** A base is crucial for the deprotonation of the pyrazole N-H proton. Potassium carbonate (K₂CO₃) is a suitable choice, as it is strong enough to generate the nucleophilic pyrazolate anion without causing unwanted side reactions.
- **Solvent:** Dimethyl sulfoxide (DMSO) is the solvent of choice. Its high boiling point allows for the necessary thermal energy input, and its polar aprotic nature effectively solvates the cationic species (K⁺ and the copper complex) while leaving the pyrazolate anion relatively free to act as a nucleophile.

Detailed Experimental Protocol

Materials:

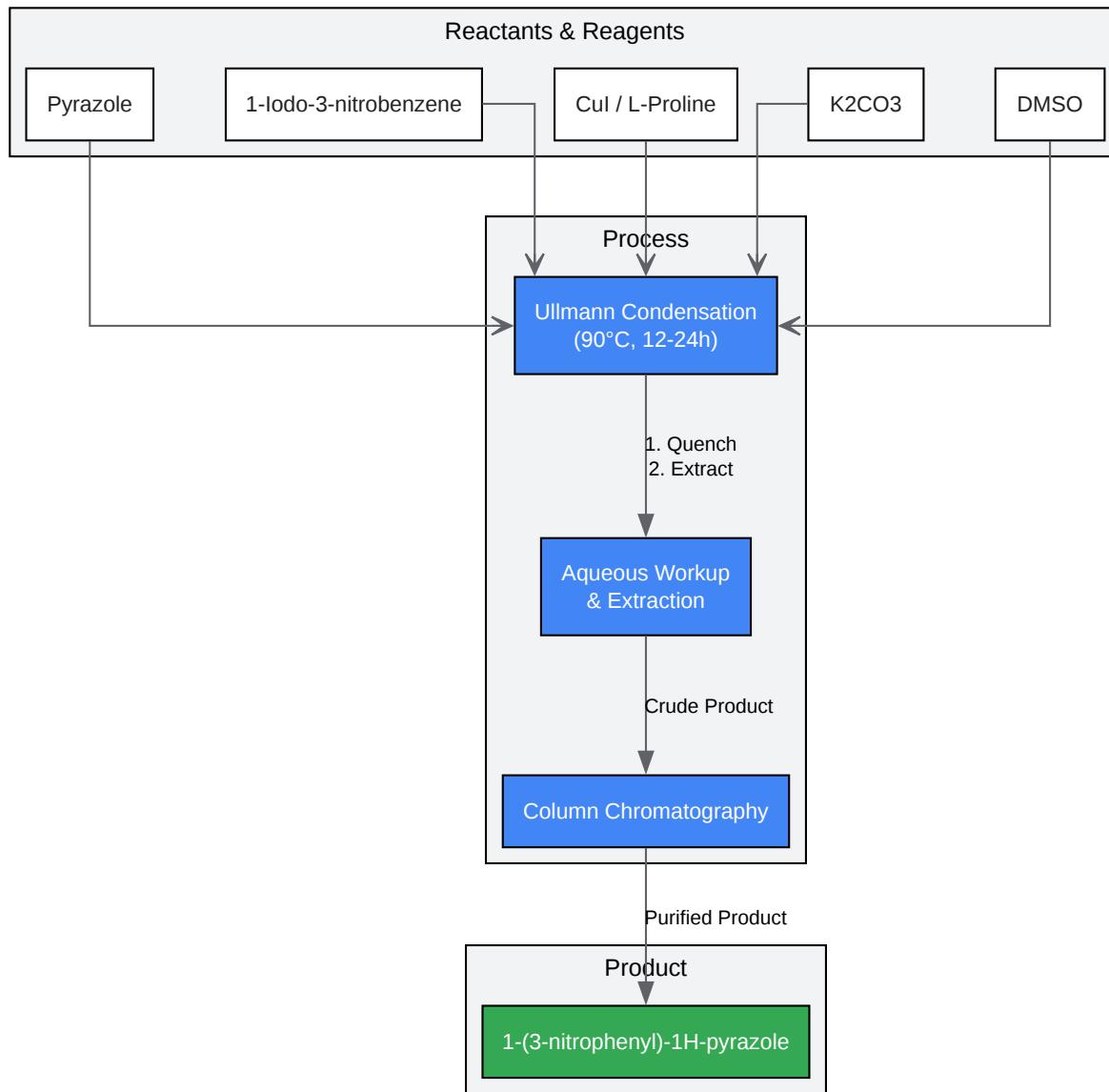
- Pyrazole (CAS: 288-13-1)
- 1-Iodo-3-nitrobenzene (CAS: 645-00-1)
- Copper(I) Iodide (CuI)
- L-Proline
- Potassium Carbonate (K_2CO_3), anhydrous
- Dimethyl Sulfoxide (DMSO), anhydrous
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Magnesium Sulfate ($MgSO_4$), anhydrous
- Silica Gel (for column chromatography)

Procedure:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrazole (1.0 eq), 1-iodo-3-nitrobenzene (1.1 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and anhydrous potassium carbonate (2.0 eq).
- **Solvent Addition:** Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon). Add anhydrous DMSO via syringe.
- **Reaction Execution:** Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting pyrazole is consumed (typically 12-24 hours).
- **Workup:** Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.
- **Washing:** Combine the organic extracts and wash sequentially with water and then with brine. This removes residual DMSO and inorganic salts.

- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude residue by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford **1-(3-nitrophenyl)-1H-pyrazole** as a solid.

Synthesis Workflow Diagram



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Caption: Workflow for the Ullmann synthesis of the target compound.

Part 2: Comprehensive Characterization

Once synthesized, the identity, structure, and purity of **1-(3-nitrophenyl)-1H-pyrazole** must be unequivocally confirmed through a combination of spectroscopic and analytical methods. The data presented here are representative values based on spectral databases and published literature for analogous structures.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Spectroscopic & Analytical Data

Technique	Parameter	Expected Observation for 1-(3-nitrophenyl)-1H-pyrazole
Formula	Molecular Formula	C ₉ H ₇ N ₃ O ₂ [10] [13] [14]
Molecular Wt.	Monoisotopic Mass	189.05 g/mol [14]
Appearance	Physical State	Expected to be a solid at room temperature.
Melting Point	Melting Point	94-95 °C [15]
¹ H NMR	Chemical Shift (δ)	Pyrazole Ring: δ ~7.8-8.0 ppm (d, 1H), ~6.5 ppm (t, 1H), ~8.2-8.4 ppm (d, 1H). Nitrophenyl Ring: Signals expected in the aromatic region δ ~7.6-8.5 ppm, showing complex splitting patterns consistent with a 1,3-disubstituted benzene ring. The presence of the electron-withdrawing nitro group shifts protons downfield. [11] [12] [16]
¹³ C NMR	Chemical Shift (δ)	Pyrazole Ring: 3 distinct signals, with carbons adjacent to nitrogen appearing downfield (~141, ~130, ~110 ppm). Nitrophenyl Ring: 4 distinct signals due to symmetry, with the carbon bearing the nitro group being highly deshielded (~148 ppm). [10] [11]
IR Spectroscopy	Wavenumber (cm ⁻¹)	~3100-3000: Aromatic C-H stretch. ~1590, ~1480: C=C and C=N ring stretching. ~1530 (asymmetric) & ~1350 (symmetric): Strong,

characteristic N-O stretching of the nitro group.[17]

Mass Spec. (MS)

m/z

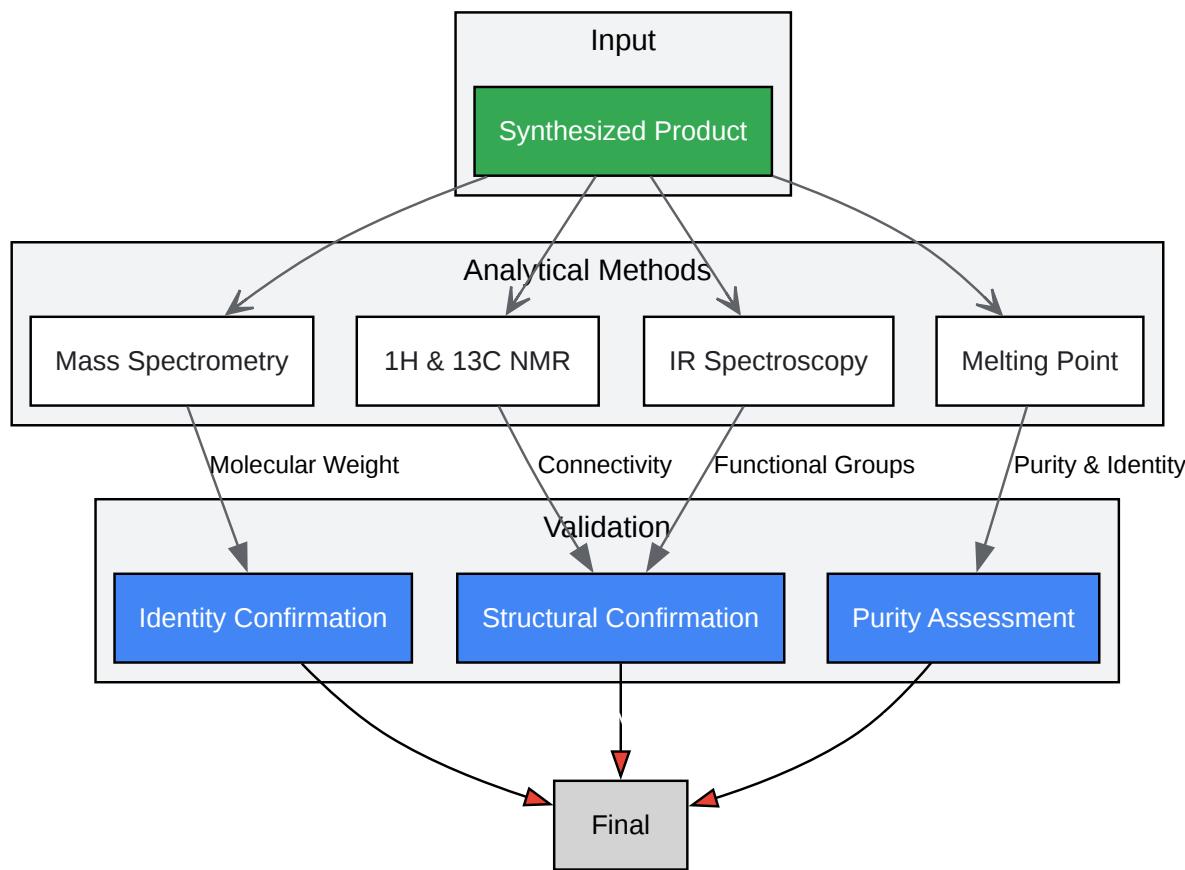
$[M]^+$: 189. This corresponds to the molecular ion.[9][14]

Fragmentation may involve the loss of NO_2 (m/z 46) or other characteristic cleavages.

Interpretation of Characterization Data

- Nuclear Magnetic Resonance (NMR): 1H and ^{13}C NMR are the most powerful tools for structural elucidation. The number of signals, their chemical shifts (positions), splitting patterns (due to neighboring protons), and integration (proton count) in the 1H NMR spectrum provide a detailed map of the proton environment.[18][19] Similarly, ^{13}C NMR confirms the number of unique carbon atoms in the molecule. The downfield shift of protons and carbons on the nitrophenyl ring is a direct consequence of the deshielding effect of the nitro group.[12]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[20][21] For **1-(3-nitrophenyl)-1H-pyrazole**, the two most critical and easily identifiable absorptions are the strong, sharp peaks corresponding to the asymmetric and symmetric stretching of the nitro group (NO_2). Their presence is a key confirmation of successful incorporation of the nitrophenyl moiety.
- Mass Spectrometry (MS): MS provides the molecular weight of the compound, which serves as a fundamental confirmation of its identity.[22] The mass of the molecular ion peak must match the calculated exact mass of the target compound, $C_9H_7N_3O_2$.

Characterization Workflow Diagram

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Caption: A logical workflow for the analytical validation of the product.

Conclusion

This guide outlines a robust and reproducible approach for the synthesis of **1-(3-nitrophenyl)-1H-pyrazole** via a modern Ullmann condensation reaction. The rationale behind the choice of reagents and conditions is grounded in established principles of organic chemistry to ensure a high probability of success. Furthermore, the multi-technique characterization strategy provides a self-validating system, ensuring that the final product is both structurally correct and of high purity. Well-characterized molecules like this are indispensable starting points for further research, enabling scientists in drug discovery and materials science to build upon a solid chemical foundation.

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